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Foundational

Toxicological Profiling and Safety Data for 2-m-Tolylamino Propionic Acid: A Mechanistic and Methodological Guide

Executive Summary & Chemical Identity As a Senior Application Scientist overseeing preclinical safety evaluations, I approach the toxicological profiling of novel intermediates not merely by searching for missing data, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist overseeing preclinical safety evaluations, I approach the toxicological profiling of novel intermediates not merely by searching for missing data, but by deconstructing the molecule into its functional toxicophores. 2-m-Tolylamino propionic acid (also known as m-Tolylalanine, CAS No. 2215845-42-2) is an N-aryl amino acid derivative[1]. Structurally, it consists of a propionic acid backbone bonded to an m-toluidine (3-methylaniline) moiety.

Because specific in vivo toxicity monographs for this exact CAS number are scarce in public domains, a rigorous safety evaluation must rely on predictive toxicology. The safety profile of this compound is heavily dictated by its primary toxicophore: the substituted aniline group. This whitepaper synthesizes the extrapolated safety data, mechanistic pathways of toxicity, and self-validating experimental workflows required to safely handle and evaluate this compound in a drug development setting.

Predictive Toxicophore Analysis: The m-Toluidine Pathway

The primary acute and chronic risks associated with 2-m-Tolylamino propionic acid stem from its potential to metabolize into reactive aniline derivatives. Based on established data for structurally analogous compounds like m-toluidine and N-methyl-m-toluidine, the toxicological mechanisms are biphasic:

  • Acute Toxicity (Methemoglobinemia): N-alkylated anilines undergo hepatic metabolism via Cytochrome P450 (CYP450) enzymes. The secondary amine of 2-m-Tolylamino propionic acid is subject to N-hydroxylation, forming a highly reactive hydroxylamine intermediate. This metabolite directly oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), producing methemoglobin (2[2]). This severely impairs oxygen transport, leading to hypoxia and cyanosis (3[3]).

  • Chronic Toxicity (Splenic Damage & ROS): Chronic exposure to aniline derivatives leads to erythrocyte lysis. The damaged red blood cells accumulate in the spleen, causing iron overload. This iron drives Fenton chemistry, generating Reactive Oxygen Species (ROS) that cause oxidative DNA damage, measurable via the biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) (4[4]).

ToxicityPathway Compound 2-m-Tolylamino propionic acid (Parent Compound) CYP450 Hepatic CYP450 (N-hydroxylation) Compound->CYP450 Hepatic Transport Metabolite N-hydroxy-m-toluidine (Reactive Intermediate) CYP450->Metabolite Metabolic Activation Hemoglobin Hemoglobin (Fe2+) Erythrocytes Metabolite->Hemoglobin Bloodstream Circulation ROS Reactive Oxygen Species (Splenic Toxicity) Metabolite->ROS Redox Cycling Methemoglobin Methemoglobin (Fe3+) (Hypoxia / Cyanosis) Hemoglobin->Methemoglobin Oxidation ROS->Methemoglobin Exacerbates

Fig 1: CYP450-mediated metabolic activation of 2-m-Tolylamino propionic acid leading to hypoxia.

Quantitative Safety Data & Extrapolated Toxicity Profile

Because direct empirical data for the propionic acid derivative is currently absent from standard databases, we must extrapolate safety thresholds from its closest structural analogs (m-toluidine and N-methyl-m-toluidine). The table below summarizes the expected toxicological endpoints.

Table 1: Extrapolated Toxicological Endpoints for 2-m-Tolylamino Propionic Acid

Toxicological EndpointSurrogate MoleculeExtrapolated Value / Hazard LevelPrimary Mechanism
Acute Oral Toxicity (LD50) N-Methyl-m-toluidine~922 mg/kg (Rat)Systemic absorption / Methemoglobinemia
Acute Dermal Toxicity (LD50) N-Methyl-m-toluidine~200 mg/kg (Rabbit)Rapid transdermal absorption
Eye/Skin Irritation m-ToluidineSevere Irritant / CorrosiveDirect chemical burn / Protein adduction
Target Organ Toxicity Aniline / m-ToluidineBlood, Spleen, Liver, KidneysErythrocyte lysis, ROS generation, Iron overload
Carcinogenicity m-ToluidineSuspected CarcinogenOxidative DNA damage (8-OHdG accumulation)

Data extrapolated from 5[5] and 2[2].

Experimental Workflows for Safety Validation

To empirically validate the predictive toxicology of 2-m-Tolylamino propionic acid, specific in vitro assays must be deployed. As an application scientist, I emphasize that standard cytotoxicity assays (like MTT) are insufficient here. The assays must account for hepatic metabolic activation and specific target organ (erythrocyte/spleen) physiology.

Protocol 1: S9-Coupled In Vitro Methemoglobin Formation Assay

Causality & Rationale: The parent compound lacks direct oxidizing capability. It must be N-hydroxylated by CYP450 enzymes to form the reactive hydroxylamine species that oxidizes hemoglobin. Therefore, incubating the compound directly with red blood cells (RBCs) will yield a false negative. We must use rat liver S9 fractions to simulate metabolic activation.

Self-Validating System Design:

  • Positive Control: Sodium nitrite (direct oxidizer) and m-toluidine + S9 (metabolic oxidizer).

  • Negative Control: Vehicle (DMSO) + S9.

  • Internal Validation: A "Minus-S9" arm for the test article to prove that metabolic activation is the causal factor for toxicity.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-m-Tolylamino propionic acid in DMSO to create a 10 mM stock. Prepare washed human erythrocytes (RBCs) by centrifuging whole blood at 1000 x g for 10 mins, discarding the buffy coat and plasma, and resuspending in PBS (pH 7.4) to a 10% hematocrit. Why washed RBCs? Plasma proteins can non-specifically bind the test article, skewing the concentration-response curve.

  • Metabolic Activation: In a microcentrifuge tube, combine 1 mg/mL rat liver S9 fraction, an NADPH-regenerating system (NADP+, glucose-6-phosphate, G6P dehydrogenase), and the test article (final concentrations: 0.1, 1.0, and 5.0 mM).

  • Incubation: Incubate the mixture at 37°C for 60 minutes to allow for CYP450-mediated N-hydroxylation.

  • Erythrocyte Exposure: Add 100 µL of the activated mixture to 900 µL of the washed RBC suspension. Incubate for an additional 2 hours at 37°C.

  • Quantification: Lyse the RBCs using 1% Triton X-100. Measure absorbance via spectrophotometry at 630 nm (methemoglobin peak) and 540 nm (total hemoglobin). Calculate the % MetHb relative to the positive control.

Workflow Prep Prepare Test Article (0.1-10 mM) S9 Add Rat Liver S9 + NADPH Prep->S9 Incubate Incubate 37°C (Metabolic Act.) S9->Incubate RBC Add Washed Human RBCs Incubate->RBC Read Spectrophotometry (630 nm) RBC->Read Analyze Calculate % MetHb vs. Controls Read->Analyze

Fig 2: S9-coupled in vitro assay workflow for quantifying methemoglobin formation.

Protocol 2: Splenic ROS Generation & 8-OHdG Biomarker Assay

Causality & Rationale: To validate the chronic toxicity pathway (splenic damage), we measure 8-OHdG levels. Aniline derivatives cause splenic erythrocyte damage and subsequent iron overload, driving Fenton chemistry and ROS production. 8-OHdG is a direct, stable biomarker of ROS-induced DNA damage. Self-Validating Mechanism: Include an antioxidant rescue arm (e.g., 5 mM N-acetylcysteine [NAC]). If the toxicity is truly ROS-mediated, NAC co-treatment will rescue cell viability and reduce 8-OHdG levels, proving the mechanistic pathway.

Step-by-Step Methodology:

  • Cell Culture: Seed human splenic fibroblasts or HepG2 cells in a 6-well plate at 5×105 cells/well.

  • Treatment: Expose cells to the S9-pre-activated test article (as described in Protocol 1) for 24 hours. In a parallel set of wells, co-administer 5 mM NAC.

  • DNA Extraction: Harvest cells and extract genomic DNA using a standard silica-column DNA isolation kit.

  • Digestion: Hydrolyze the DNA into single nucleosides using Nuclease P1 and Alkaline Phosphatase.

  • ELISA Quantification: Utilize a competitive 8-OHdG ELISA kit. The intensity of the colorimetric signal is inversely proportional to the amount of 8-OHdG in the sample. Compare the NAC-treated arm against the standard treatment arm to confirm ROS causality.

Handling, Storage, and Risk Mitigation

Given the extrapolated dermal toxicity (~200 mg/kg) and severe irritant potential of the m-toluidine toxicophore, 2-m-Tolylamino propionic acid must be handled under strict engineering controls:

  • Engineering Controls: All weighing and reconstitution must be performed inside a certified Class II Type B2 Biological Safety Cabinet or a chemical fume hood.

  • PPE: Nitrile gloves (double-gloved), chemical-resistant lab coat, and full-face shield are mandatory. The compound is highly lipophilic and will rapidly absorb through the skin.

  • Storage: Store at 2-8°C, desiccated, and protected from light, as aniline derivatives are prone to photo-oxidation.

References

  • Title: m-Toluidine Safety Data Source: Lanxess URL: [Link]

  • Title: m-Toluidine - Hazardous Agents Source: Haz-Map URL: [Link]

  • Title: Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review Source: PubMed Central (NIH) URL: [Link]

Sources

Exploratory

Molecular Weight and Solubility Profile of 2-m-Tolylamino Propionic Acid: A Comprehensive Technical Guide

Executive Summary 2-m-Tolylamino propionic acid (also known as m-Tolylalanine or 2-(3-methylphenylamino)propanoic acid) is a non-canonical, N-arylated amino acid derivative. In modern drug discovery and peptidomimetic de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-m-Tolylamino propionic acid (also known as m-Tolylalanine or 2-(3-methylphenylamino)propanoic acid) is a non-canonical, N-arylated amino acid derivative. In modern drug discovery and peptidomimetic design, unnatural amino acids like this are highly valued for their ability to introduce specific steric bulk, enhance proteolytic stability, and modulate the lipophilicity of lead compounds. However, the introduction of the hydrophobic m-tolyl group fundamentally alters the molecule's physicochemical landscape compared to native aliphatic amino acids.

This whitepaper provides an in-depth analysis of the molecular weight, structural properties, and solubility profile of 2-m-Tolylamino propionic acid. It further establishes self-validating experimental workflows for determining its thermodynamic and kinetic solubility, ensuring robust data collection for formulation and assay development.

Molecular Architecture & Physicochemical Properties

The fundamental behavior of 2-m-Tolylamino propionic acid in solution is dictated by its dual-functional nature: a polar propionic acid backbone coupled with a lipophilic m-tolylamino substituent.

Structural Data and Molecular Weight

The exact molecular weight and elemental composition define the stoichiometric baseline for all downstream thermodynamic assays. The compound possesses a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol [1].

PropertyValueCausality / Significance
Chemical Name 2-m-Tolylamino propionic acidN-arylated derivative of alanine.
CAS Registry Number 2215845-42-2Unique identifier for sourcing and regulatory tracking[1].
Molecular Formula C₁₀H₁₃NO₂Determines stoichiometric calculations for molarity[1].
Molecular Weight 179.22 g/mol Critical for preparing exact millimolar (mM) stock solutions[1].
SMILES String CC(C(O)=O)NC1=CC=CC(C)=C1Confirms the meta-methyl substitution on the phenyl ring[1].
Aqueous Solubility Poor (Neutral pH)Driven by the high desolvation energy of the hydrophobic m-tolyl ring.
Organic Solubility High (DMSO, DMF, MeOH)Favorable dispersive interactions with non-polar/aprotic solvents.

Mechanistic Determinants of Solubility

The solubility profile of 2-m-Tolylamino propionic acid is not static; it is a dynamic property governed by pH, temperature, and solvent polarity.

The Zwitterionic Equilibrium and pKa

Unlike standard aliphatic amino acids (which have highly basic primary amines, pKa ~9.0), the secondary amine in 2-m-Tolylamino propionic acid is an arylamine . The lone pair of electrons on the nitrogen atom is partially delocalized into the adjacent aromatic (m-tolyl) π-system. This resonance significantly reduces the basicity of the amine, shifting its pKa down to approximately 2.0–3.0. Meanwhile, the carboxylic acid maintains a typical pKa of ~2.0–2.5.

Because the pKa values of the acidic and basic functional groups are so close, the molecule exhibits a very narrow zwitterionic range. At physiological pH (7.4), the carboxylic acid is fully deprotonated (anionic), while the amine remains unprotonated. This anionic state provides moderate aqueous solubility, but it is constantly counteracted by the hydrophobic bulk of the m-tolyl group, which disrupts the hydrogen-bonding network of water.

pH_Ionization LowPH Low pH (< 2.0) Cationic Form (Protonated Amine & Carboxyl) NeutralPH Mildly Acidic (pH 3.0 - 5.0) Neutral / Zwitterionic Form (Hydrophobic Dominance) LowPH->NeutralPH Increasing pH (Deprotonation of COOH) HighPH Physiological/High pH (> 7.4) Anionic Form (Deprotonated Carboxyl) NeutralPH->HighPH Increasing pH (Deprotonation of NH2+)

Figure 1: pH-dependent ionization states of 2-m-Tolylamino propionic acid.

Experimental Methodologies for Solubility Profiling

To accurately utilize 2-m-Tolylamino propionic acid in biological assays or synthesis, empirical solubility data must be generated. The following protocols are designed as self-validating systems, ensuring that artifacts (such as supersaturation or incomplete dissolution) are eliminated.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)

The shake-flask method is the gold standard for determining true equilibrium (thermodynamic) solubility[2][3]. It measures the maximum amount of compound that can dissolve in a specific solvent at a constant temperature.

Causality of Design: We utilize a 24-to-48-hour equilibration period because hydrophobic compounds often exhibit slow dissolution kinetics. Shorter timeframes risk measuring a false-low kinetic state.

  • Sample Preparation: Add an excess amount of solid 2-m-Tolylamino propionic acid (e.g., 10 mg) to a sealed glass vial containing 1.0 mL of the target solvent (e.g., PBS pH 7.4, or 0.1 N HCl)[4]. The presence of undissolved solid is strictly required to ensure the solution reaches saturation.

  • Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours[2].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Self-Validation Check: Filtration through a 0.22 µm PVDF filter can be used as a secondary separation step, but centrifugation is preferred to avoid non-specific binding of the lipophilic compound to the filter membrane[4].

  • Quantification: Carefully aspirate the clear supernatant. Dilute the aliquot appropriately in the mobile phase and quantify the concentration using High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a pre-established standard calibration curve[3].

ThermoSolubility Step1 1. Saturation Add excess solid to aqueous buffer Step2 2. Equilibration Orbital shaking at 37°C for 24-48h Step1->Step2 Step3 3. Phase Separation High-speed centrifugation (15,000 x g) Step2->Step3 Step4 4. Quantification HPLC-UV Analysis of Supernatant Step3->Step4 Step5 5. Data Output Calculate Equilibrium Solubility (mg/mL) Step4->Step5

Figure 2: Standard shake-flask workflow for thermodynamic solubility determination.

Protocol B: High-Throughput Kinetic Solubility Assay

Kinetic solubility assesses the point at which a compound precipitates from a solvent (usually starting from a DMSO stock) when introduced into an aqueous environment. This is critical for early-stage in vitro screening[5].

Causality of Design: Nephelometry (light scattering) is used here instead of UV-Vis because the formation of micro-precipitates scatters light immediately, providing an instantaneous readout of the precipitation threshold without the need for physical phase separation.

  • Stock Preparation: Prepare a 10 mM stock solution of 2-m-Tolylamino propionic acid in 100% DMSO[5]. The high lipophilicity of the m-tolyl group ensures complete dissolution in DMSO.

  • Serial Dilution: In a 96-well microtiter plate, dispense serial dilutions of the DMSO stock into an aqueous buffer (e.g., PBS, pH 7.4). Keep the final DMSO concentration strictly ≤1% to prevent solvent-induced solubility artifacts[3].

  • Incubation: Seal the plate and shake at room temperature for 1 to 2 hours[3].

  • Detection: Measure the light scattering of each well using a nephelometer. The kinetic solubility limit is defined as the maximum concentration before a statistically significant increase in turbidity (light scattering) is observed[3][6].

Formulation & Solubilization Strategies

If the intrinsic aqueous solubility of 2-m-Tolylamino propionic acid is insufficient for specific experimental needs, the following formulation strategies should be employed:

  • pH Adjustment: Because the compound contains a carboxylic acid, adjusting the vehicle pH to > 7.4 (using dilute NaOH or basic buffers) will force the formation of the carboxylate anion, significantly enhancing aqueous solubility.

  • Co-Solvency: Utilizing bio-compatible co-solvents such as DMSO (up to 5% for in vitro assays), Polyethylene Glycol 400 (PEG400), or Propylene Glycol can disrupt the hydrophobic interactions of the m-tolyl ring, keeping the compound in solution.

  • Cyclodextrin Complexation: The m-tolyl aromatic ring is an excellent candidate for inclusion into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), which masks the lipophilic portion of the molecule while exposing a hydrophilic exterior to the aqueous environment.

References

  • Ambeed. "2215845-42-2 | m-Tolylalanine - Ambeed.com." Ambeed,
  • BenchChem. "Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide." BenchChem,
  • BenchChem. "Navigating the Solubility Landscape of Ethyl 6-chloro-4-(methylamino)
  • BenchChem. "1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability." BenchChem,
  • BenchChem. "Solubility Profile of 2-[4-(Propoxymethyl)cyclohexyl]acetic Acid: A Technical Guide." BenchChem,
  • BenchChem. "Valbenazine Tosylate | VMAT2 Inhibitor | For Research." BenchChem,

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(m-Tolylamino)propionic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 2-(m-Tolylamino)propionic acid, a valuable N-aryl amino acid deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-(m-Tolylamino)propionic acid, a valuable N-aryl amino acid derivative with potential applications in pharmaceutical research and development. The synthetic strategy is centered around a robust and versatile palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, followed by a straightforward ester hydrolysis. This application note details the underlying chemical principles, provides a meticulously outlined experimental protocol, and includes essential information on safety, purification, and analytical characterization. The presented methodology is designed to be a reliable and reproducible guide for chemists in a research and development setting.

Introduction

N-aryl amino acids are a prominent structural motif in a multitude of biologically active compounds and pharmaceutical agents.[1] The introduction of an aryl group to an amino acid scaffold can significantly influence its pharmacological properties, including receptor binding affinity, metabolic stability, and pharmacokinetic profile. 2-(m-Tolylamino)propionic acid, a derivative of the natural amino acid alanine, represents a key building block for the synthesis of more complex molecules.

Traditional methods for the synthesis of N-aryl amino acids often suffer from limitations such as harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen bonds, offering a mild and highly efficient alternative.[1] This methodology allows for the facile coupling of a wide range of amines with aryl halides and pseudohalides.[1]

This guide proposes a two-step synthetic pathway to 2-(m-Tolylamino)propionic acid, commencing with the Buchwald-Hartwig N-arylation of an alanine ester, followed by the hydrolysis of the ester to yield the desired carboxylic acid. The use of an amino acid ester in the coupling step is crucial to prevent potential side reactions with the carboxylic acid moiety. The subsequent hydrolysis is a standard and high-yielding transformation.

Proposed Synthetic Pathway

The synthesis of 2-(m-Tolylamino)propionic acid is proposed to proceed via a two-step sequence:

  • Buchwald-Hartwig N-Arylation: Palladium-catalyzed cross-coupling of methyl 2-bromopropionate with m-toluidine.

  • Ester Hydrolysis: Base-mediated hydrolysis of the resulting methyl 2-(m-tolylamino)propanoate to afford the final product.

Synthetic Pathway Methyl_2-bromopropionate Methyl 2-bromopropionate Step1_reactants Methyl_2-bromopropionate->Step1_reactants m-toluidine m-Toluidine m-toluidine->Step1_reactants Methyl_ester_intermediate Methyl 2-(m-tolylamino)propanoate Step1_reactants->Methyl_ester_intermediate Step 1: Buchwald-Hartwig N-Arylation Final_product 2-(m-Tolylamino)propionic acid Methyl_ester_intermediate->Final_product Step 2: Ester Hydrolysis Buchwald-Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents Add Cs₂CO₃ and Pd-precatalyst to flask Inert_Atmosphere Establish inert atmosphere (Ar/N₂) Add_Reagents->Inert_Atmosphere Add_Solvent_Reactants Add toluene, m-toluidine, and methyl 2-bromopropionate Inert_Atmosphere->Add_Solvent_Reactants Heat_Stir Heat to 80°C with stirring Add_Solvent_Reactants->Heat_Stir Monitor Monitor by TLC/GC-MS Heat_Stir->Monitor Cool_Dilute Cool to RT and dilute with ethyl acetate Monitor->Cool_Dilute Filter Filter through Celite Cool_Dilute->Filter Extract Wash with H₂O and brine Filter->Extract Dry_Concentrate Dry over Na₂SO₄ and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

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Application

Application Note: Photoredox-Enabled Synthesis of Quinolines Using 2-(m-Tolylamino)propionic Acid

Executive Summary The transition from traditional, harsh reaction conditions to mild, visible-light-driven organic synthesis has revolutionized drug development and complex molecule construction. This application note de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional, harsh reaction conditions to mild, visible-light-driven organic synthesis has revolutionized drug development and complex molecule construction. This application note details the utility of 2-(m-tolylamino)propionic acid (also known as m-Tolylalanine) as a highly efficient precursor for the synthesis of 2,7-dimethylquinoline . By leveraging a metal-free photoredox decarboxylative annulation protocol, researchers can bypass the strongly acidic and high-temperature conditions typically required by classical Skraup or Friedländer quinoline syntheses, enabling superior functional group tolerance and operational safety.

Mechanistic Causality & Reaction Design

As an application scientist, it is crucial to understand why specific reagents and conditions are selected rather than simply following a recipe. The conversion of 2-(m-tolylamino)propionic acid to a quinoline core relies on a finely tuned sequence of single-electron transfer (SET) events, radical cyclization, and oxidative aromatization.

The Role of the Precursor

2-(m-Tolylamino)propionic acid is strategically designed with two functional domains:

  • The Traceless Directing Group: The carboxylic acid moiety acts as a redox-active leaving group. Upon SET oxidation by an excited photocatalyst, it undergoes rapid extrusion of CO₂ gas. This irreversible decarboxylation provides a massive thermodynamic driving force, generating a highly reactive α-amino alkyl radical[1].

  • The Annulation Acceptor: The m-tolyl aromatic ring is positioned perfectly for an intramolecular radical attack, directing the regioselective formation of the nitrogen-containing heterocycle.

Catalyst and Oxidant Selection
  • Photocatalyst (DPZ): We employ 5,6-bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile (DPZ) as an organic, metal-free photoredox catalyst. DPZ exhibits strong absorption in the visible region and possesses the precise redox potentials necessary to oxidize N-aryl amino acids without relying on expensive, toxic iridium or ruthenium transition-metal complexes[2].

  • Aromatization Oxidant: To convert the intermediate tetrahydroquinoline to the fully aromatic 2,7-dimethylquinoline, a second stage utilizing N-methyl-tetrachlorophthalimide (C₉H₃Cl₄NO₂) is employed. This reagent acts as a mild electron acceptor and hydrogen abstractor to facilitate the final dehydrogenation[3].

Mechanism A 2-m-Tolylamino propionic acid C α-Amino Radical Intermediate A->C -CO2, -e- (SET Oxidation) B Excited DPZ* (Photocatalyst) B->C SET D Intramolecular Cyclization C->D Radical Attack on Arene E Tetrahydroquinoline Derivative D->E H-atom transfer F Oxidative Aromatization (C9H3Cl4NO2) E->F Stage 2 Irradiation G 2,7-Dimethylquinoline F->G -H2, -e-

Mechanistic pathway of photoredox decarboxylative annulation to 2,7-dimethylquinoline.

Experimental Protocol: Two-Stage Synthesis of 2,7-Dimethylquinoline

This protocol is designed as a self-validating system. The inclusion of molecular sieves and specific solvent choices are not arbitrary; they actively suppress side reactions such as radical quenching by moisture or premature over-oxidation[4].

Stage 1: Photoredox Decarboxylation and Cyclization
  • Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Loading: Add 2-(m-tolylamino)propionic acid (1.0 equiv, 0.5 mmol), DPZ photocatalyst (0.05 equiv, 2.5 mol%), and sodium thiosulfate (0.2 equiv).

    • Causality Note: Sodium thiosulfate modulates the oxidative environment, acting as a redox mediator to prevent the premature degradation of the sensitive α-amino radical before intramolecular cyclization can occur.

  • Solvent & Desiccant: Add 4.0 mL of anhydrous chloroform (CHCl₃) and 100 mg of activated 4Å molecular sieves.

    • Causality Note: Molecular sieves are strictly required to scavenge adventitious water, which can competitively trap the radical cation intermediate.

  • Irradiation: Degas the mixture via three freeze-pump-thaw cycles. Seal the tube and irradiate with Blue LEDs (440-450 nm) at 25°C for 12 hours under vigorous stirring.

Stage 2: Oxidative Aromatization
  • Reagent Addition: To the reaction mixture from Stage 1, directly add N-methyl-tetrachlorophthalimide (C₉H₃Cl₄NO₂, 1.5 equiv) as the terminal oxidant.

  • Solvent Adjustment: Inject 2.0 mL of a 1:1 mixture of N,N-dimethylacetamide (DMAc) and Acetonitrile.

    • Causality Note: The addition of polar aprotic solvents (DMAc/MeCN) increases the solubility of the oxidant and stabilizes the polar transition states during the dehydrogenation sequence.

  • Secondary Irradiation: Continue Blue LED irradiation at 25°C for an additional 8 hours.

  • Workup & Purification: Filter the mixture through a short pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure 2,7-dimethylquinoline.

Workflow Step1 Stage 1: Reaction Setup Mix Precursor, DPZ, Na2S2O3 in CHCl3 with Mol. Sieves Step2 Stage 1: Irradiation Blue LED (25°C, 12h) Step1->Step2 Step3 Stage 2: Reagent Addition Add C9H3Cl4NO2, DMAc/MeCN Step2->Step3 Step4 Stage 2: Aromatization Irradiation (25°C, 8h) Step3->Step4 Step5 Purification Celite Filtration & Chromatography Step4->Step5 Step6 Pure 2,7-Dimethylquinoline (Target Product) Step5->Step6

Step-by-step experimental workflow for the two-stage photoredox synthesis.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements and specific roles of each component in the self-validating reaction matrix.

ComponentChemical Name / FormulaEquivalentsPrimary Function in Synthesis
Precursor 2-(m-Tolylamino)propionic acid1.0 eqSubstrate; provides carbon skeleton and radical source via decarboxylation.
Photocatalyst DPZ (C₁₆H₁₀N₄O₂S₂)0.05 eqVisible-light absorber; initiates SET oxidation.
Mediator Sodium Thiosulfate (Na₂S₂O₃)0.2 eqRedox modulator; prevents radical over-oxidation in Stage 1.
Desiccant 4Å Molecular Sieves100 mg/mmolScavenges moisture; prevents nucleophilic trapping of intermediates.
Oxidant N-Methyl-tetrachlorophthalimide1.5 eqTerminal electron/hydrogen acceptor for Stage 2 aromatization.
Solvents CHCl₃ / DMAc / MeCN0.1 MSolubilizes reagents; stabilizes polar transition states.

References

  • Regio- and Diastereoselective Decarboxylative Allylation of N-Aryl α-Amino Acids by Dual Photoredox/Nickel Catalysis ACS Publications URL:[Link]

  • METHOD OF SYNTHESIS OF 5,6-BIS(5-ALKOXYTHIOPHEN-2-YL)
  • 1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-methyl- | C9H3Cl4NO2 PubChem (NIH) URL:[Link]

Sources

Method

Application Notes &amp; Protocols for In Vivo Administration of 2-m-Tolylamino Propionic Acid

Abstract: This document provides a comprehensive guide for the in vivo administration of 2-m-Tolylamino propionic acid, a compound belonging to the acidic class of molecules which often present formulation challenges. Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the in vivo administration of 2-m-Tolylamino propionic acid, a compound belonging to the acidic class of molecules which often present formulation challenges. Recognizing that a universal protocol does not exist, this guide emphasizes the foundational principles of vehicle selection and describes detailed, route-specific administration protocols for common preclinical models. The methodologies herein are synthesized from established best practices to ensure scientific rigor, reproducibility, and adherence to animal welfare standards.

Introduction: Understanding the Compound and Challenges

2-m-Tolylamino propionic acid is an acidic compound, a class of molecules that typically exhibits high binding to serum albumin and consequently may have a small steady-state volume of distribution (Vss).[1] A critical initial challenge in any in vivo study is the formulation of the test article. Propionic acid derivatives, depending on their overall physicochemical properties, may exhibit poor aqueous solubility.[2] This necessitates a systematic approach to vehicle selection to ensure accurate, reproducible dosing and to maximize bioavailability while minimizing vehicle-induced toxicity.[3]

This guide is structured to lead the researcher from initial formulation development through to the practical execution of common parenteral and oral administration routes in rodent models. The emphasis is on the rationale behind procedural steps, empowering the user to make informed decisions tailored to their specific experimental context.

Part 1: Pre-formulation and Strategic Vehicle Selection

The success of an in vivo study hinges on the careful preparation of the dosing formulation. The primary objective is to create a stable, homogenous solution or suspension that allows for precise administration and optimal exposure of the target tissue to the compound.[3]

Physicochemical Characterization

Before selecting a vehicle, it is crucial to determine the fundamental properties of 2-m-Tolylamino propionic acid:

  • Aqueous Solubility: Assess solubility at different pH levels, particularly physiological pH (e.g., in Phosphate-Buffered Saline, PBS). Since the compound is acidic, its solubility is expected to increase at a higher pH.

  • pKa: The acid dissociation constant will predict the ionization state of the compound at different physiological pHs, which influences its absorption and distribution.

  • LogP/LogD: The partition coefficient provides insight into the lipophilicity of the compound, which is a key determinant of its interaction with biological membranes and its solubility in non-aqueous vehicles.

  • Stability: Assess the stability of the compound in potential vehicles under experimental conditions (e.g., temperature, light exposure).

Vehicle Selection Workflow

The selection of an appropriate vehicle is a stepwise process. The following workflow provides a logical path for formulating 2-m-Tolylamino propionic acid.

VehicleSelection cluster_0 Vehicle Selection Workflow for 2-m-Tolylamino Propionic Acid A Determine Solubility in Aqueous Buffer (e.g., PBS, pH 7.4) B Is Compound Soluble at Required Concentration? A->B C Use Aqueous Buffer (e.g., Saline, PBS) B->C Yes D Attempt Solubilization with Co-solvents B->D No E Is Compound Soluble? D->E F Use Co-solvent System (e.g., PEG, DMSO, Ethanol) *Verify tolerability & route compatibility* E->F Yes G Prepare a Homogenous Suspension E->G No H Use Suspending Agent (e.g., CMC, Methylcellulose) in an Aqueous Base G->H

Caption: A decision tree for selecting an appropriate in vivo administration vehicle.

Common Vehicle Systems

The choice of vehicle is intrinsically linked to the intended route of administration.[4] It is critical to ensure the chosen vehicle is non-toxic and does not interfere with the biological activity of the test compound.[5]

Vehicle TypeExamplesSuitable RoutesKey Considerations
Aqueous Isotonic Normal Saline (0.9% NaCl), PBSIV, IP, SC, POIdeal for water-soluble compounds. Minimizes tissue irritation.[4]
Aqueous with Suspending Agents 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC)PO, IP, SCFor poorly soluble compounds. Requires constant agitation to ensure dose uniformity. Not suitable for IV.[5][6]
Co-solvent Systems PEG-400, Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)PO, IP, SC (IV with caution)Increases solubility of lipophilic compounds. Must be diluted to non-toxic levels. Can cause irritation or hemolysis, especially with IV administration.[4][5]
Oil-Based Vehicles Corn oil, Sesame oil, Olive oilPO, SC, IMUsed for highly lipophilic compounds. Provides slow release from the injection site. Not suitable for IV administration.[4][6]
Solubilizing Agents Cyclodextrins (e.g., HP-β-CD)IV, IP, SC, POForm inclusion complexes to enhance aqueous solubility of hydrophobic drugs.[4][6]

Part 2: Administration Route Protocols

The selection of an administration route depends on the experimental goal, including the desired speed of onset, duration of action, and whether bypassing first-pass metabolism is necessary. All procedures must be performed by trained personnel in accordance with approved animal care and use protocols.[7][8][9]

Oral Gavage (PO)
  • Application Note: Oral gavage is used to administer a precise volume of a substance directly into the stomach.[9] This route is subject to first-pass metabolism in the liver. It is a common route for toxicological and pharmacokinetic studies. Alternatives like voluntary consumption in palatable mixtures should be considered where possible.[9]

  • Protocol (Mouse/Rat):

    • Preparation: Weigh the animal to calculate the correct dose volume. The maximum recommended volume is typically 10 mL/kg.[8][9][10] Measure the gavage needle from the animal's snout to the last rib to determine the correct insertion depth and mark the tube.[10][11]

    • Restraint: Restrain the animal firmly but gently, ensuring its head and body are aligned to create a straight path to the esophagus.[12] For mice, scruff the skin over the shoulders; for rats, hold the animal near the thoracic region.[9][10]

    • Insertion: Gently insert the gavage tube into the diastema (the gap behind the incisors) and advance it along the upper palate.[8][10] The tube should pass easily into the esophagus; the animal may exhibit a swallowing reflex.[11][12]

    • Verification & Administration: Never force the tube. If resistance is met, it may have entered the trachea; withdraw and restart.[10][11] Once the tube is in place, administer the substance slowly and smoothly.

    • Withdrawal & Monitoring: Remove the tube gently in a single motion.[10] Monitor the animal for several minutes post-administration for any signs of respiratory distress.[10]

Intraperitoneal (IP) Injection
  • Application Note: IP injection allows for rapid absorption of a substance into the bloodstream, though it is slower than intravenous administration. It is a common route for delivering test compounds, but care must be taken to avoid puncturing abdominal organs.[7][13]

  • Protocol (Mouse/Rat):

    • Preparation: Use an appropriately sized sterile needle (e.g., 25-27g for mice, 23-25g for rats).[7] The maximum injection volume is typically < 10 ml/kg.[7] Warm the substance to room or body temperature to avoid animal discomfort.[13]

    • Restraint: Restrain the animal securely to expose the abdomen. For a mouse, scruff the neck and secure the tail.[13] For a rat, restrain it against your body with your non-dominant arm.[7]

    • Site Identification: The injection site is the lower right quadrant of the abdomen.[7][13] This location avoids major organs such as the cecum and urinary bladder.[13]

    • Injection: Tilt the animal's head downwards to move the abdominal organs forward.[13] Insert the needle, bevel up, at a 30-45° angle into the identified quadrant.[7][13]

    • Administration & Withdrawal: Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) or intestinal contents are drawn, confirming you have not entered a vessel or organ.[14] Inject the substance smoothly, withdraw the needle, and return the animal to its cage.

    • Monitoring: Observe the animal for any complications such as bleeding or signs of distress.[7]

Intravenous (IV) Injection
  • Application Note: IV injection, typically via the lateral tail vein in rodents, provides the most rapid and complete bioavailability of a compound.[15] This technique requires significant skill to perform correctly and minimize stress to the animal.

  • Protocol (Mouse/Rat):

    • Preparation: Use a small gauge sterile needle (e.g., 27-30g for mice, 25-27g for rats).[16] The maximum bolus injection volume is ~5 ml/kg.[15] Ensure the syringe is free of air bubbles.[17]

    • Vasodilation: To make the tail veins more visible, warm the animal or its tail for 5-10 minutes using a heat lamp (at a safe distance) or a warming pad.[16][18]

    • Restraint: Place the animal in a suitable restraint device, allowing the tail to be accessible.[15][16]

    • Site Identification & Injection: Identify one of the two lateral tail veins. Insert the needle, bevel up, parallel to the vein at a shallow angle, starting as distally (far from the body) as possible.[15][18] This allows for subsequent attempts further up the tail if the first is unsuccessful.

    • Administration & Withdrawal: Inject a small amount to test for correct placement. The vein should blanch, and there should be no resistance or swelling.[15][17] If correctly placed, inject the full volume slowly. After injection, withdraw the needle and apply gentle pressure with gauze to prevent bleeding.[15][18]

    • Monitoring: Return the animal to its cage and observe for any adverse reactions.[17]

Subcutaneous (SC) Injection
  • Application Note: SC injection involves depositing the substance into the loose interstitial space under the skin, leading to slower, more sustained absorption compared to IP or IV routes. The loose skin over the shoulders (scruff) is the most common site.[19][20]

  • Protocol (Mouse/Rat):

    • Preparation: Use a sterile needle of appropriate gauge (e.g., 25-27g for mice).[21] Warm the substance to body temperature.[21][22]

    • Restraint & Site Identification: Restrain the animal and use your non-dominant hand to grasp the loose skin over the shoulder/neck area, lifting it to form a "tent".[19][22]

    • Injection: Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[19][21][22]

    • Administration & Withdrawal: Aspirate to ensure a blood vessel has not been entered.[19][21] If no blood appears, inject the substance. A small bleb or lump will form under the skin. Withdraw the needle and gently massage the area to help disperse the substance.[20]

    • Monitoring: Return the animal to its cage. If repeated injections are required, it is good practice to rotate injection sites.[20]

Part 3: General Workflow and Best Practices

A successful in vivo study requires meticulous planning and execution beyond the administration procedure itself.

ExperimentalWorkflow cluster_1 General In Vivo Experimental Workflow A 1. Formulation & Vehicle Selection/Preparation B 2. Animal Acclimatization (Per IACUC Guidelines) A->B C 3. Dose Calculation (Based on Body Weight) B->C D 4. Substance Administration (Selected Route) C->D E 5. Post-Administration Monitoring & Observation D->E F 6. Sample/Data Collection (At Pre-determined Timepoints) E->F G 7. Data Analysis & Interpretation F->G

Caption: A generalized workflow for conducting an in vivo dosing experiment.

Key Best Practices:

  • Aseptic Technique: All injectable substances should be sterile to prevent infection.[7][19]

  • Animal Welfare: Use the least distressing and shortest possible restraint method.[20] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.

  • One Needle, One Animal: To prevent cross-contamination and ensure needle sharpness, a new sterile needle and syringe must be used for each animal.[13][19][21]

  • Documentation: Meticulously record all details of the experiment, including compound batch, vehicle composition, dose calculations, administration time, and any observations.[14]

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
  • UBC Animal Care Committee. (2020, December 15). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP.
  • University of Iowa. Mouse Intraperitoneal (IP) administration.
  • Sleigh, J. N., et al. (n.d.). Intraperitoneal Injection of Neonatal Mice. PMC - NIH.
  • Institute of Laboratory Animal Science (LTK). (2018, August 6). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
  • Protocols.io. (2020, May 5). Intraperitoneal Injection in an Adult Mouse V.1.
  • Virginia Tech. (2017, December 12). SOP: Intravenous Injections in the Rat.
  • UBC Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
  • IACUC. Oral Gavage In Mice and Rats.
  • University of Queensland. LAB_021 Oral Gavage in Mice and Rats.
  • Texas Tech University IACUC. (2022, June). Intravenous Tail Vein Injections.
  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Queen's University. Subcutaneous Injection in Mice | Animals in Science.
  • Virginia Tech. (2017, December 12). SOP: Oral Gavage in the Rat.
  • University of Queensland. LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats.
  • IACUC. Lateral Tail Vein Injection in Mice and Rats (Preferred Technique).
  • Ichor Bio. (2021, June 17). A Beginners Guide on How to Inject Mice.
  • Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents.
  • UBC Animal Care Committee. (2020, November 15). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP.
  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment?
  • UBC Animal Care Committee. (2020, November 15). TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP.
  • J-Stage. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • Neervannan, S. (2006). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 715-731.
  • Publishing at the Library. (2018, March 13). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation.
  • National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Journal of Medicinal Chemistry. (2025, August 5). Insights on Volume of Distribution of Acids.

Sources

Application

Chromatographic separation methods for 2-m-Tolylamino propionic acid

Title: Advanced Chromatographic Separation and Characterization of 2-m-Tolylamino Propionic Acid: A Comprehensive Protocol Introduction & Chemical Profiling 2-m-Tolylamino propionic acid (also known as N-(3-methylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Chromatographic Separation and Characterization of 2-m-Tolylamino Propionic Acid: A Comprehensive Protocol

Introduction & Chemical Profiling

2-m-Tolylamino propionic acid (also known as N-(3-methylphenyl)alanine or m-Tolylalanine) is a highly valuable N-aryl amino acid derivative[1]. With the molecular formula C10H13NO2 and a chiral center at the alpha-carbon (C2), this compound serves as a critical building block in the synthesis of peptidomimetics, non-steroidal anti-inflammatory drugs (NSAIDs), and complex active pharmaceutical ingredients (APIs)[2][3].

The presence of both a secondary amine and a carboxylic acid renders the molecule amphoteric, while the bulky m-tolyl group imparts significant hydrophobicity. These physicochemical properties, combined with its chirality, present unique analytical challenges that require orthogonal chromatographic approaches for complete characterization[4].

Analytical Challenges & Mechanistic Rationale

As a Senior Application Scientist, developing a robust method requires understanding the causality behind every chromatographic condition chosen.

  • Ionization Suppression in RP-HPLC : In aqueous solutions, 2-m-Tolylamino propionic acid exists in a pH-dependent equilibrium between its cationic, zwitterionic, and anionic forms. On a hydrophobic reversed-phase (RP) C18 column, the zwitterionic form leads to poor retention and severe peak tailing. By utilizing an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid, TFA), the ionization of the carboxylic acid (pKa ~2.3) is suppressed, driving the molecule into a more lipophilic, neutral/cationic state that interacts predictably with the stationary phase[4].

  • Chiral Recognition Mechanism : The C2 chiral center necessitates enantiomeric resolution for drug development applications[5]. Polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), are exceptionally effective for N-aryl amino acids[6]. The separation is driven by a three-point interaction model:

    • Hydrogen Bonding : Between the carbamate groups of the CSP and the -NH/-COOH groups of the analyte.

    • π−π Interactions : Between the electron-rich m-tolyl ring of the analyte and the aromatic rings of the CSP[6].

    • Steric Inclusion : The chiral grooves of the amylose backbone selectively accommodate one enantiomer over the other. Note: The addition of 0.1% TFA in the normal-phase organic eluent is mandatory to prevent the carboxylic acid from interacting non-specifically with residual silanols on the silica support, which would otherwise cause irreversible adsorption or extreme tailing.

Experimental Protocols

Protocol A: Achiral RP-HPLC Method for Chemical Purity

This protocol is designed to quantify the chemical purity of 2-m-Tolylamino propionic acid and resolve it from synthetic precursors (e.g., m-toluidine, 2-bromopropionic acid).

Materials:

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: HPLC-grade Water with 0.1% TFA (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% TFA (v/v).

  • Sample Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Procedure:

  • Preparation of Mobile Phases: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Degas by sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-m-Tolylamino propionic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the sample diluent (Concentration: 1.0 mg/mL).

  • System Equilibration: Purge the HPLC system and equilibrate the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 15 minutes or until a stable baseline is achieved.

  • Chromatographic Run: Inject 10 µL of the standard solution using the gradient program outlined in Table 1. Monitor the eluate using a UV detector at 254 nm.

  • Data Acquisition: Record the chromatogram. The expected retention time for the main peak is approximately 8.5 - 9.0 minutes.

Protocol B: Chiral Normal-Phase HPLC for Enantiomeric Excess (ee) Determination

This method resolves the (R)- and (S)-enantiomers of 2-m-Tolylamino propionic acid to determine stereochemical purity[5].

Materials:

  • Column: Daicel Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v).

  • Sample Diluent: Mobile Phase.

Step-by-Step Procedure:

  • Preparation of Mobile Phase: Mix 850 mL of HPLC-grade n-Hexane with 150 mL of HPLC-grade Isopropanol. Add 1.0 mL of TFA. Mix thoroughly and degas.

  • Sample Preparation: Dissolve 5.0 mg of the synthesized sample in 10 mL of the mobile phase (Concentration: 0.5 mg/mL). Sonicate to ensure complete dissolution.

  • System Equilibration: Flush the Chiralpak AD-H column with the mobile phase at 1.0 mL/min for at least 30 minutes. (Caution: Never expose normal-phase chiral columns to aqueous solvents).

  • Chromatographic Run: Inject 5 µL of the sample. Run isocratically at 1.0 mL/min for 20 minutes. Detection is set at 254 nm.

  • Data Analysis: Calculate the resolution ( Rs​ ) and enantiomeric excess ( ee ). The enantiomers typically elute between 10 and 14 minutes.

Data Presentation

Table 1: RP-HPLC Gradient Program for Chemical Purity

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (ACN + 0.1% TFA)
0.01.0955
2.01.0955
12.01.01090
15.01.01090
15.11.0955
20.01.0955

Table 2: System Suitability and Chromatographic Parameters

ParameterAchiral RP-HPLC (Purity)Chiral NP-HPLC (Enantiomeric Resolution)
Retention Time (Analyte) ~8.8 minPeak 1: ~10.5 min, Peak 2: ~12.2 min
Tailing Factor ( Tf​ ) ≤1.2 ≤1.5
Theoretical Plates ( N ) >10,000 >5,000
Resolution ( Rs​ ) >2.0 (from impurities) >2.5 (between enantiomers)
LOD / LOQ 0.5 µg/mL / 1.5 µg/mL1.0 µg/mL / 3.0 µg/mL

Mechanistic Visualizations

Workflow Start 2-m-Tolylamino Propionic Acid Sample Decision Analytical Objective? Start->Decision Purity Chemical Purity & Impurities (Achiral Analysis) Decision->Purity Purity Profiling Chiral Enantiomeric Excess (ee) (Chiral Analysis) Decision->Chiral Stereochemistry RP_HPLC RP-HPLC (C18 Column) Water/ACN + 0.1% TFA Gradient Elution Purity->RP_HPLC NP_HPLC NP-HPLC (Chiralpak AD-H) Hexane/IPA + 0.1% TFA Isocratic Elution Chiral->NP_HPLC Result1 Quantification of Related Substances RP_HPLC->Result1 Result2 Baseline Resolution of (R)- and (S)- Enantiomers NP_HPLC->Result2

Decision tree and workflow for the chromatographic characterization of 2-m-Tolylamino propionic acid.

Mechanism Analyte 2-m-Tolylamino Propionic Acid (Enantiomer) H_Bond1 Hydrogen Bonding (COOH <-> Carbamate C=O) Analyte->H_Bond1 H_Bond2 Hydrogen Bonding (NH <-> Carbamate NH) Analyte->H_Bond2 Pi_Pi π-π Stacking (m-Tolyl <-> Phenyl ring) Analyte->Pi_Pi Steric Steric Inclusion (Chiral Groove Fit) Analyte->Steric CSP Chiral Stationary Phase (Amylose tris-carbamate) H_Bond1->CSP H_Bond2->CSP Pi_Pi->CSP Steric->CSP

Three-point interaction model driving the chiral resolution of N-aryl amino acids on a polysaccharide CSP.

References

  • High-Performance Liquid Chromatographic Separation of dl-Amino Acids Derivatized with Chiral Variants of Sanger's Reagent. Journal of Chromatography A, 1991; 555(1–2): 81–95. URL: [Link]

  • A Chiral A2B2 Macrocyclic Minireceptor with Extreme Enantioselectivity. Organic Letters, 2002; 4(19): 3259–3262. URL: [Link]

  • Catalytic Asymmetric Dehydrogenative Si–H/N–H Coupling: Synthesis of Silicon-Stereogenic Silazanes. Journal of the American Chemical Society, 2023; 145(20): 11415–11424. URL: [Link]

  • Synthesis of some n-aryl α-Amino acids using diaryliodonium salts. ResearchGate, 2015. URL: [Link]

  • Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water. ResearchGate, 2012. URL: [Link]

Sources

Method

Spectrophotometric determination of 2-m-Tolylamino propionic acid concentration

Application Note: Spectrophotometric Determination of 2-m-Tolylamino Propionic Acid via Charge-Transfer Complexation Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Spectrophotometric Determination of 2-m-Tolylamino Propionic Acid via Charge-Transfer Complexation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Mechanistic Rationale

The accurate quantification of arylamino acid derivatives, such as 2-m-Tolylamino propionic acid (also known as N-(3-methylphenyl)alanine), is a critical requirement in pharmaceutical synthesis, pharmacokinetic profiling, and quality control. Because this compound lacks a strong, distinct chromophore in the visible spectrum, direct UV quantification is often susceptible to matrix interference.

To overcome this, we employ a highly specific Charge-Transfer (CT) Complexation methodology. The secondary aromatic amine group of 2-m-Tolylamino propionic acid acts as a potent n-electron donor. When reacted with a strong π -electron acceptor such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), an electron is transferred from the highest occupied molecular orbital (HOMO) of the amine to the lowest unoccupied molecular orbital (LUMO) of DDQ[1].

The Causality of Solvent Selection: The reaction is strictly conducted in a polar aprotic solvent, specifically anhydrous acetonitrile. The high dielectric constant of acetonitrile drives the rapid dissociation of the intermediate donor-acceptor complex into a highly stable, intensely colored DDQ radical anion ( DDQ∙− ). This radical anion exhibits a strong absorption maximum ( λmax​ ) at 460 nm, providing a highly sensitive and self-validating basis for spectrophotometric assay[2].

Workflow N1 Analyte (n-Donor) N3 CT Complex Formation N1->N3 Acetonitrile N2 DDQ Reagent (π-Acceptor) N2->N3 N4 Radical Anion Dissociation N3->N4 Polar Media (15 min, 25°C) N5 Absorbance Measurement N4->N5 λmax = 460 nm

Figure 1: Charge-transfer complexation mechanism and analytical workflow.

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating concurrent reagent blanks, reference standards, and spiked recovery samples, the assay continuously verifies its own thermodynamic equilibrium and optical integrity.

Materials & Reagents
  • Analyte: 2-m-Tolylamino propionic acid (Reference Standard Grade, >99% purity).

  • Reagent: 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Critical Note: DDQ must be protected from light and moisture to prevent hydrolysis, which elevates baseline absorbance.

  • Solvent: Anhydrous Acetonitrile (HPLC Grade).

Preparation of Solutions
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of 2-m-Tolylamino propionic acid into a 100 mL volumetric flask. Dissolve and make up to the mark with anhydrous acetonitrile.

  • DDQ Reagent Solution (0.1% w/v): Dissolve 100 mg of DDQ in 100 mL of anhydrous acetonitrile. Prepare fresh daily and store in an amber flask.

Step-by-Step Assay Methodology
  • Aliquot Transfer: Transfer varying aliquots (0.5 mL to 5.0 mL) of the standard stock solution into a series of clean, dry 10 mL volumetric flasks. This creates a concentration gradient for the calibration curve.

  • Reagent Addition: Add exactly 1.5 mL of the 0.1% DDQ reagent solution to each flask.

  • Incubation (Thermodynamic Equilibration): Mix well and allow the flasks to stand at room temperature (25°C) for exactly 15 minutes. Causality: This specific incubation period ensures complete electron transfer and radical anion dissociation before optical degradation can occur.

  • Volume Adjustment: Dilute to the 10 mL mark with anhydrous acetonitrile and invert sequentially to homogenize.

  • Self-Validation Setup: Prepare a Reagent Blank (1.5 mL DDQ + 8.5 mL acetonitrile) and a Spiked Sample (known matrix + known standard spike) alongside the analytical samples.

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at 460 nm against the reagent blank using a UV-Vis spectrophotometer with 1 cm quartz cells.

Data Presentation & Method Validation

The following tables summarize the optimized thermodynamic conditions and the expected analytical validation metrics based on standard charge-transfer complexation behavior for arylamino acids[2].

Table 1: Optimized Experimental Parameters

ParameterOptimized ConditionMechanistic Justification
Detection Wavelength ( λmax​ ) 460 nmPeak absorbance of the DDQ∙− radical anion.
Reaction Medium Anhydrous AcetonitrileHigh polarity facilitates complex dissociation; anhydrous state prevents DDQ hydrolysis.
Reaction Temperature 25°C (Room Temp)Prevents thermal degradation of the radical anion.
Incubation Time 15 minutesEnsures maximum color intensity and thermodynamic stability.
Stoichiometric Ratio 1:1 (Donor:Acceptor)Equimolar electron transfer from the secondary amine.

Table 2: Analytical Performance and Validation Metrics

Validation MetricExpected Value Range
Linear Dynamic Range 5.0 – 50.0 µg/mL
Correlation Coefficient ( R2 ) ≥0.9990
Limit of Detection (LOD) ∼0.8 µg/mL
Limit of Quantification (LOQ) ∼2.5 µg/mL
Apparent Molar Absorptivity ( ϵ ) ∼1.2×104 L mol −1 cm −1
Intra-day Precision (RSD%) <1.5%

Troubleshooting & Analytical Causality

  • Elevated Blank Absorbance: If the reagent blank shows an unusually high absorbance ( >0.05 AU at 460 nm), the DDQ reagent has likely undergone hydrolysis. Correction: Ensure the acetonitrile is strictly anhydrous (water content <0.01% ) and prepare a fresh DDQ solution in an amber flask.

  • Non-Linear Calibration Curve (at high concentrations): This indicates a depletion of the π -acceptor. Correction: Ensure the molar ratio of DDQ remains in excess relative to the analyte. If analyzing highly concentrated samples, dilute the sample prior to reagent addition rather than increasing DDQ volume, which alters the solvent matrix.

  • Signal Fading / Instability: The radical anion is stable for approximately 45-60 minutes post-incubation. Measurements taken after this window may exhibit signal decay due to secondary oxidation reactions. Correction: Strictly adhere to the 15-minute incubation and read samples immediately thereafter.

References

  • Spectrophotometric determination of trace amounts of amino acids via charge-transfer complex formation reaction ResearchGate URL:[Link]

  • Development of spectrophotometric method for determination of cefotaxime based on charge transfer complexation reaction Vietnam Journal of Science and Technology (VJOL) URL:[Link]

  • Use of Charge Transfer Complexation Reactions for the Spectrophotometric Determination of Sumatriptan in Pharmaceuticals ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-m-Tolylamino Propionic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals encountering aqueous solubility bottlenecks with 2-m-Tolylamino propi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals encountering aqueous solubility bottlenecks with 2-m-Tolylamino propionic acid (also known as N-(3-methylphenyl)alanine).

As a lipophilic amino acid derivative, this compound presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges[1]. This guide synthesizes structural causality, self-validating experimental protocols, and field-proven formulation strategies to help you overcome these barriers.

Root Cause Analysis: The Chemistry of In-solubility

To troubleshoot solubility, we must first understand the physicochemical causality driving the molecule's behavior. The poor aqueous solubility of 2-m-Tolylamino propionic acid stems from two competing structural features:

  • Hydrophobic Exclusion: The molecule contains an aromatic m-tolyl ring. The addition of the methyl group to the phenyl ring significantly increases the compound's lipophilicity (LogP), driving hydrophobic exclusion from the highly polar aqueous hydrogen-bonding network[2].

  • Amphoteric/Zwitterionic Behavior: The molecule possesses a carboxylic acid (estimated pKa ~2.5) and a secondary arylamine (estimated pKa ~3.0–4.0). At its isoelectric point (typically in the mildly acidic pH 3–5 range), the molecule carries a net-zero charge. This lack of ionization, combined with strong intermolecular crystal lattice energies, results in a dramatic drop in thermodynamic solubility[3].

DecisionTree Start 2-m-Tolylamino Propionic Acid Poor Aqueous Solubility CheckPH 1. Evaluate pH-Solubility Profile (Ionization Strategy) Start->CheckPH HighPH Adjust pH > 6.0 (Anionic Form) CheckPH->HighPH LowPH Adjust pH < 2.0 (Cationic Form) CheckPH->LowPH Neutral Targeting pH 3-5? (Neutral/Zwitterion) CheckPH->Neutral Success Solubility Target Achieved HighPH->Success LowPH->Success Cosolvent 2. Co-solvent / Surfactant Addition Neutral->Cosolvent Cyclodextrin 3. Cyclodextrin Complexation (HP-β-CD) Neutral->Cyclodextrin SolidState 4. Solid-State Modification (Micronization / ASD) Neutral->SolidState Cosolvent->Success Cyclodextrin->Success SolidState->Success

Figure 1: Decision matrix for troubleshooting 2-m-Tolylamino propionic acid solubility.

Strategic Interventions & Quantitative Comparisons

Depending on your downstream application (e.g., in vitro cell assays vs. in vivo oral dosing), different solubility enhancement strategies must be employed.

Strategy A: pH Adjustment & In Situ Salt Formation

According to the Henderson-Hasselbalch equation, adjusting the pH away from the compound's isoelectric point exponentially increases solubility by ionizing the molecule[3]. Because the arylamine is a very weak base, solubilizing the compound via basic pH (deprotonating the carboxylic acid) is far more efficient than acidic solubilization.

Strategy B: Cyclodextrin Inclusion Complexes

If your assay requires a physiological pH (7.4) where the compound might still precipitate at high concentrations, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic m-tolyl ring, shielding it from water, while the hydrophilic exterior maintains bulk aqueous solubility[1].

Strategy C: Solid-State Modifications

If liquid formulation adjustments are incompatible, solid-state manipulation is required. Reducing particle size (micronization) increases the surface-area-to-volume ratio, accelerating the dissolution rate according to the Noyes-Whitney equation[4]. Alternatively, formulating an Amorphous Solid Dispersion (ASD) via spray drying removes the crystal lattice energy barrier entirely, kinetically trapping the drug in a highly soluble amorphous state[5].

Quantitative Strategy Comparison
StrategyPrimary Mechanism of ActionEstimated Fold-IncreaseOptimal Application Suitability
pH Adjustment (pH > 6.0) Ionization of carboxylic acid50x - 100xLiquid formulations, IV dosing, High-throughput screening
HP-β-CD Complexation Hydrophobic cavity encapsulation10x - 50xNeutral pH cell assays, Oral/IV formulations
Amorphous Solid Dispersion Disruption of crystal lattice energy5x - 20xSolid oral dosage forms, Pre-clinical PK studies
Micronization Surface area expansion (Noyes-Whitney)Accelerates rate (no thermodynamic change)Solid oral dosage forms, Suspensions

Self-Validating Experimental Protocols

To ensure data integrity, do not simply execute steps; you must validate the thermodynamic state of your system. Below are the authoritative protocols for the two most common liquid-state interventions.

Protocol 1: Phase-Solubility Profiling with HP-β-CD

Causality Note: This protocol determines the stoichiometric ratio required to solubilize your target concentration. We use a 0.22 µm PTFE filter because PTFE minimizes non-specific binding of lipophilic aromatic compounds, ensuring sub-micron undissolved particles do not artificially inflate HPLC quantification.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, and 40 mM) in a standard pH 7.4 phosphate buffer.

  • Saturation: Add an excess amount of 2-m-Tolylamino propionic acid (beyond its expected solubility limit) to each vial.

  • Equilibration: Seal the vials and agitate via magnetic stirring at 25°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.

  • Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved API concentration using HPLC-UV.

  • Self-Validation Checkpoint: Inspect the filter membrane and the bottom of the centrifuge tube. If no solid pellet/residue is visible, you did not add excess API, meaning you measured the total concentration added, NOT the thermodynamic solubility limit. Repeat the experiment with more API.

Protocol Step1 Weigh Excess API & HP-β-CD Step2 Suspend in Buffer (pH 7.4) Step1->Step2 Step3 Magnetic Stirring (24h, 25°C) Step2->Step3 Step4 PTFE Filtration (0.22 µm) Step3->Step4 Validation Self-Validation: Verify Excess Solid Remains in Vial Step3->Validation Step5 HPLC Quantification Step4->Step5

Figure 2: Step-by-step workflow for HP-β-CD phase-solubility profiling and validation.

Protocol 2: pH-Shift Dissolution Assay
  • Buffering: Prepare a 100 mM Tris buffer adjusted to pH 8.0.

  • Addition: Slowly add 2-m-Tolylamino propionic acid powder to the buffer while stirring continuously.

  • Equilibration: Allow the solution to stir for 2 hours.

  • Self-Validation Checkpoint (Critical): Measure the pH of the final suspension after equilibrium is reached. Because the API is an acid, dissolving it consumes base. If the final pH has drifted by >0.2 units (e.g., dropped to pH 7.5), your buffering capacity was overwhelmed. The measured solubility will not reflect the target pH of 8.0. You must either increase the buffer molarity or titrate with 0.1N NaOH back to pH 8.0 before quantification.

Frequently Asked Questions (FAQs)

Q: I dissolved the compound in DMSO for my in vitro assay, but it precipitates immediately when added to the cell culture media. Why? A: This is a classic "solvent-shift" precipitation. While the compound is highly soluble in 100% DMSO, cell media is >99% water. When the DMSO diffuses into the aqueous media, the local concentration of the highly lipophilic API exceeds its aqueous thermodynamic solubility, causing rapid crystallization. Solution: Pre-complex the API with HP-β-CD before adding it to the media, or ensure the final concentration in the well is strictly below the compound's intrinsic aqueous solubility limit.

Q: Can I use co-solvents like PEG400 or Propylene Glycol instead of Cyclodextrins? A: Yes, co-solvents reduce the dielectric constant of the aqueous vehicle, making it more favorable for the lipophilic m-tolyl group. However, for in vitro cell assays, high concentrations of PEG400 or PG can cause osmotic stress and cellular toxicity. Cyclodextrins are generally preferred for biological assays due to their inert toxicological profile.

Q: Why did my micronized batch show the same maximum solubility as my bulk powder? A: Micronization only increases the rate of dissolution (kinetics) by increasing the surface area[4]. It does not alter the molecular structure or the crystal lattice energy, meaning the absolute thermodynamic equilibrium solubility remains unchanged[3]. To increase the maximum solubility limit, you must use an Amorphous Solid Dispersion (ASD) or chemical complexation[5].

References

  • Overcoming the Challenge of Poor Drug Solubility ISPE (Pharmaceutical Engineering) URL:[Link][4]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Drug Development & Delivery URL: [Link][5]

  • Technologies to Counter Poor Solubility Issues: A Review Research Journal of Pharmacy and Technology (RJPTONLINE) URL: [Link][3]

  • Improvement in aqueous solubility achieved via small molecular changes PubMed (National Institutes of Health) URL:[Link][2]

Sources

Optimization

Technical Support Center: Minimizing False Positives in 2-m-Tolylamino propionic acid Screening

Introduction: The Challenge of Hit Validation for Novel N-Aryl Amino Acids High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Hit Validation for Novel N-Aryl Amino Acids

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries. However, the path from a primary "hit" to a validated lead compound is fraught with potential pitfalls, most notably the high incidence of false positives.[1][2] These are compounds that appear active in a primary assay but achieve this effect through non-specific mechanisms, rather than direct, therapeutically relevant interaction with the target.[3] The focus of this guide, 2-m-Tolylamino propionic acid, as an N-aryl amino acid, possesses structural motifs that, while potentially crucial for therapeutic activity, also warrant a systematic and rigorous approach to rule out common sources of assay interference.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to proactively identify and minimize false positives when screening 2-m-Tolylamino propionic acid and structurally related compounds. By understanding the underlying mechanisms of assay interference and implementing a robust hit validation workflow, researchers can focus their resources on the most promising candidates and accelerate the path to discovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the screening of compounds like 2-m-Tolylamino propionic acid in a practical question-and-answer format.

Q1: My dose-response curve for 2-m-Tolylamino propionic acid is unusually steep and shows high variability between replicates. What could be the cause?

A1: Suspected Compound Aggregation.

This behavior is a classic hallmark of non-specific inhibition caused by the formation of colloidal aggregates.[1] At concentrations above a critical threshold, some small molecules self-assemble into aggregates that can sequester and denature proteins, leading to promiscuous inhibition.

Troubleshooting Protocol:

  • Detergent-Based Assay: Repeat the primary assay, including a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.

  • Data Analysis: If the inhibitory activity of 2-m-Tolylamino propionic acid is significantly attenuated or eliminated in the presence of the detergent, aggregation is the likely cause.

Condition Expected IC50 Interpretation
Without DetergentPotent (e.g., low µM)Apparent Activity
With 0.01% Triton X-100Significantly Weaker or InactiveLikely Aggregator
Q2: I'm observing a high signal in my fluorescence-based assay with 2-m-Tolylamino propionic acid, even in my no-enzyme control. How can I investigate this?

A2: Potential Autofluorescence or Scatter.

Compounds with aromatic ring systems, such as the tolyl group in 2-m-Tolylamino propionic acid, can exhibit intrinsic fluorescence at the excitation and emission wavelengths of your assay, leading to a false-positive signal.

Troubleshooting Protocol:

  • Compound-Only Measurement: Prepare a serial dilution of 2-m-Tolylamino propionic acid in the assay buffer, without any other assay components (enzyme, substrate, etc.).

  • Fluorescence Reading: Read the plate using the same filter set and gain settings as your primary assay.

  • Data Analysis: A concentration-dependent increase in signal indicates that the compound itself is fluorescent and interfering with the assay readout.

Q3: The inhibitory effect of 2-m-Tolylamino propionic acid seems to increase the longer I pre-incubate it with the target protein. Is this a sign of a potent inhibitor?

A3: Possible Chemical Reactivity.

While time-dependent inhibition can indicate a strong binding interaction, it can also be a red flag for chemical reactivity, where the compound covalently modifies the target protein. The N-aryl amino acid scaffold, while generally stable, can in some contexts be susceptible to metabolic activation or reaction with nucleophilic residues on the protein surface.

Troubleshooting Protocol:

  • Pre-incubation Time-Course:

    • Set A (Pre-incubation): Incubate the enzyme and 2-m-Tolylamino propionic acid together for varying durations (e.g., 0, 15, 30, 60 minutes) before adding the substrate to initiate the reaction.

    • Set B (No Pre-incubation): Add the substrate to the enzyme before adding 2-m-Tolylamino propionic acid.

  • Data Analysis: If the inhibition in Set A is significantly greater and increases with longer pre-incubation times compared to Set B, this suggests time-dependent inhibition, possibly due to covalent modification.

Q4: My hit from the primary screen is not showing activity in a different, label-free assay format. Why is there a discrepancy?

A4: Importance of Orthogonal Assays.

This is a critical step in hit validation. A true hit should demonstrate activity across multiple assay formats that rely on different detection principles. If a compound is active in a fluorescence-based assay but inactive in a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), it strongly suggests that the initial activity was an artifact of the primary assay's technology.[4]

Recommended Orthogonal Assays:

  • Biophysical Methods: SPR, ITC, or Differential Scanning Fluorimetry (DSF) to confirm direct binding to the target.

  • Mass Spectrometry-based Assays: To directly measure substrate conversion and product formation without relying on fluorescent or colorimetric readouts.

Best Practices & Protocols for Robust Hit Validation

A systematic approach is essential to confidently triage hits and eliminate false positives. The following workflow is recommended for validating hits like 2-m-Tolylamino propionic acid.

Workflow for Hit Confirmation and Triage

Hit_Validation_Workflow Primary_Screen Primary HTS Hit (e.g., 2-m-Tolylamino propionic acid) Reconfirmation Re-test in Primary Assay Primary_Screen->Reconfirmation Dose_Response Dose-Response Curve Generation Reconfirmation->Dose_Response Interference_Assays Interference Counter-Screens Dose_Response->Interference_Assays If confirmed Autofluorescence Autofluorescence Check Interference_Assays->Autofluorescence Aggregation Aggregation Assay (Detergent) Interference_Assays->Aggregation Reactivity Reactivity Assessment Interference_Assays->Reactivity Orthogonal_Assay Orthogonal (Label-Free) Assay Interference_Assays->Orthogonal_Assay If clean False_Positive False Positive Interference_Assays->False_Positive If interference detected Biophysical_Binding Biophysical Binding Confirmation (SPR, ITC, DSF) Orthogonal_Assay->Biophysical_Binding If active Orthogonal_Assay->False_Positive If inactive SAR_Analysis Structure-Activity Relationship (SAR) with Analogs Biophysical_Binding->SAR_Analysis If binding confirmed Biophysical_Binding->False_Positive If no binding Validated_Hit Validated Hit SAR_Analysis->Validated_Hit

Caption: A systematic workflow for triaging primary HTS hits.

Experimental Protocol: Autofluorescence Check
  • Compound Preparation: Prepare a 2-fold serial dilution of 2-m-Tolylamino propionic acid in the final assay buffer, starting from the highest concentration used in the primary screen.

  • Plate Layout:

    • Columns 1-10: Serial dilution of the test compound.

    • Column 11: Positive control (if you have a known fluorescent compound).

    • Column 12: Buffer only (blank).

  • Incubation: Incubate the plate under the same conditions (temperature, time) as the primary assay.

  • Measurement: Read the fluorescence intensity using the same excitation/emission wavelengths and instrument settings as the primary assay.

  • Analysis: Subtract the average signal of the blank wells from all other wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

Experimental Protocol: Detergent-Based Aggregation Assay
  • Buffer Preparation: Prepare two batches of your final assay buffer: one with and one without 0.02% Triton X-100.

  • Assay Setup: Perform two parallel dose-response experiments for 2-m-Tolylamino propionic acid, one using each of the prepared buffers.

  • Execution: Follow the same protocol as your primary assay for both conditions.

  • Analysis: Plot the dose-response curves for both conditions. A significant rightward shift (increase in IC50) or complete loss of activity in the presence of Triton X-100 is strong evidence of aggregation-based inhibition.

Understanding the Mechanisms of False Positives

A deeper understanding of how false positives arise is key to designing effective counter-screens.

False_Positive_Mechanisms cluster_physical Physical Interference cluster_biochemical Biochemical Interference cluster_contaminants Sample Impurities Autofluorescence Autofluorescence Quenching Fluorescence Quenching Light_Scatter Light Scatter Aggregation Compound Aggregation Reactivity Chemical Reactivity (Covalent Modification) Redox Redox Cycling Metal_Ions Metal Impurities (e.g., Zinc) Synthesis_Artifacts Synthesis Artifacts FP False Positive Hit FP->Autofluorescence FP->Quenching FP->Light_Scatter FP->Aggregation FP->Reactivity FP->Redox FP->Metal_Ions FP->Synthesis_Artifacts

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of LC-MS/MS Methods for 2-m-Tolylamino Propionic Acid Detection

Introduction: The Analytical Challenge As a Senior Application Scientist, I frequently encounter challenges in the precise quantification of structurally nuanced aromatic amino acid derivatives. 2-m-Tolylamino propionic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

As a Senior Application Scientist, I frequently encounter challenges in the precise quantification of structurally nuanced aromatic amino acid derivatives. 2-m-Tolylamino propionic acid (2-mTAPA) —often monitored as a critical pharmaceutical intermediate, impurity, or specific metabolic biomarker—presents unique bioanalytical hurdles. Its secondary amine and carboxylic acid moieties make it susceptible to poor retention on traditional reversed-phase columns, while its aromatic ring requires specific selectivity to resolve from endogenous isobaric interferences in complex biological matrices.

This guide objectively compares various sample preparation and chromatographic strategies for 2-mTAPA detection. Furthermore, it provides a self-validating, step-by-step protocol grounded in the [1] and the [2].

Comparative Analysis of Analytical Strategies

To establish a robust LC-MS/MS method, we must evaluate the causality behind our experimental choices. A method is only as reliable as its ability to mitigate matrix effects and ensure analyte recovery.

Sample Preparation: PPT vs. LLE vs. SPE

When extracting 2-mTAPA from plasma, the choice of sample preparation dictates the downstream signal-to-noise (S/N) ratio.

  • Protein Precipitation (PPT): Fast and cost-effective, but leaves high levels of residual phospholipids. The co-elution of these lipids in the MS source causes severe ion suppression for 2-mTAPA.

  • Liquid-Liquid Extraction (LLE): Provides cleaner extracts than PPT. However, the zwitterionic nature of 2-mTAPA at physiological pH requires precise pH adjustment (typically to pH 3-4 to neutralize the carboxylate) to partition into the organic phase, leading to variable recovery.

  • Solid-Phase Extraction (SPE): Using a Mixed-Mode Cation Exchange (MCX) sorbent leverages the secondary amine of 2-mTAPA. By locking the analyte onto the sorbent at low pH and washing away neutral/acidic lipids, we achieve superior cleanliness and recovery.

Table 1: Performance Comparison of Sample Preparation Methods for 2-mTAPA (Plasma Matrix)

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (MCX-SPE)
Absolute Recovery 92.4% ± 6.1%68.5% ± 8.3%89.1% ± 2.4%
Matrix Effect (Ion Suppression) -45.2% (Severe)-18.4% (Moderate)-4.1% (Negligible)
Precision (%CV at LLOQ) 18.5%12.1%4.2%
Phospholipid Removal PoorGoodExcellent
Chromatographic Separation: C18 vs. Biphenyl

The stationary phase must provide adequate retention (k' > 2) and selectivity.

  • C18 (Octadecylsilane): Relies purely on hydrophobic dispersion forces. 2-mTAPA elutes early, risking co-elution with polar matrix components.

  • Biphenyl: Offers orthogonal selectivity. The electron-dense biphenyl rings engage in π−π interactions with the m-tolyl aromatic ring of 2-mTAPA. This causality explains the enhanced retention and sharper peak shape observed on Biphenyl phases.

Table 2: Chromatographic Performance Comparison (Isocratic Elution, 0.1% Formic Acid in Water/Acetonitrile)

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Resolution from Isobaric Matrix Peaks
Standard C181.21.45 (Tailing)1.1 (Co-elution risk)
Biphenyl 2.8 1.05 (Symmetrical) > 2.5 (Baseline resolution)

Workflow & Validation Logic Visualizations

To conceptualize the optimized method, Figure 1 details the analytical workflow, while Figure 2 maps the validation logic required by ICH M10[2].

Workflow A Sample Spiking (Plasma + IS) B MCX Solid-Phase Extraction A->B C LC Separation (Biphenyl Column) B->C D MS/MS Detection (ESI+, MRM) C->D E Data Processing & QC Check D->E

Figure 1: Optimized LC-MS/MS analytical workflow for 2-m-Tolylamino propionic acid quantification.

Validation Start Method Validation (ICH M10) Selectivity Selectivity & Specificity Start->Selectivity Linearity Calibration Curve Selectivity->Linearity AccPrec Accuracy & Precision Linearity->AccPrec Matrix Matrix Effect & Recovery AccPrec->Matrix Stability Stability Testing Matrix->Stability

Figure 2: Core bioanalytical method validation parameters according to ICH M10 guidelines.

Step-by-Step Self-Validating Protocol

This protocol integrates internal quality control (QC) checks at each stage, ensuring a self-validating system where errors are caught before proceeding to the next step.

Phase 1: Preparation and System Suitability
  • Preparation of Solutions:

    • Prepare a 1.0 mg/mL stock solution of 2-mTAPA in Methanol.

    • Prepare a stable isotope-labeled internal standard (SIL-IS), e.g., 2-mTAPA-d7, to correct for extraction variance and matrix effects[3].

  • System Suitability Test (SST):

    • Action: Inject a neat standard at the Lower Limit of Quantification (LLOQ) level (e.g., 1 ng/mL).

    • Validation Gate: Proceed only if the Signal-to-Noise (S/N) ratio is 10 and peak asymmetry is between 0.8 and 1.2.

Phase 2: Sample Extraction (MCX-SPE)
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge.

  • Loading: Dilute 100 µL of spiked plasma with 100 µL of 2% Formic Acid (to protonate the amine). Load onto the cartridge.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic lipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the cation-exchange sorbent).

  • Reconstitution: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

    • Validation Gate: Visually inspect for complete dissolution. Inject a blank extract; it must show < 20% of the LLOQ area for the analyte[3].

Phase 3: LC-MS/MS Analysis
  • Chromatography:

    • Column: Biphenyl (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3.5 minutes.

  • Mass Spectrometry (MRM Mode):

    • Monitor the specific precursor-to-product ion transition for 2-mTAPA (e.g., m/z 180.1 m/z 134.1, representing the loss of the formic acid/propionic moiety).

Phase 4: Validation Execution (ICH M10 Compliant)
  • Linearity: Analyze calibration standards across the expected range (e.g., 1 - 1000 ng/mL).

    • Validation Gate: The correlation coefficient ( R2 ) must be 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ)[3].

  • Accuracy & Precision (A&P): Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in 6 replicates across 3 independent runs.

    • Validation Gate: Intra- and inter-run %CV must be 15% ( 20% for LLOQ)[3].

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of 2-mTAPA spiked into post-extracted blank matrix versus neat solutions.

    • Validation Gate: The IS-normalized MF must have a %CV 15% across 6 different matrix lots[3].

Conclusion

For the accurate LC-MS/MS quantification of 2-m-Tolylamino propionic acid, relying on generic C18/PPT methods introduces significant risks of ion suppression and isobaric interference. As demonstrated by the comparative data, transitioning to an MCX-SPE sample preparation coupled with a Biphenyl stationary phase leverages the specific chemical properties of the analyte (its secondary amine and aromatic ring). By strictly adhering to the ICH M10 and FDA validation frameworks, laboratories can ensure their analytical data is robust, reproducible, and regulatory-compliant.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from[Link]

Sources

Comparative

NMR spectra comparison of 2-m-Tolylamino propionic acid structural isomers

An objective, high-resolution Nuclear Magnetic Resonance (NMR) comparative analysis is essential for distinguishing structural isomers in pharmaceutical development and synthetic organic chemistry. For N-arylamino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, high-resolution Nuclear Magnetic Resonance (NMR) comparative analysis is essential for distinguishing structural isomers in pharmaceutical development and synthetic organic chemistry. For N-arylamino acids like 2-(m-tolylamino)propionic acid, structural isomerism can manifest as variations in the aromatic ring substitution pattern (ortho, meta, para) or positional changes along the aliphatic backbone (alpha vs. beta amino acids).

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will explore the fundamental electronic and steric causalities that dictate chemical shifts, providing a self-validating experimental framework to ensure absolute structural confidence[1][2].

Structural Logic & Causality in Isomer Differentiation

The differentiation of 2-(m-tolylamino)propionic acid from its isomers relies on two distinct regions of the NMR spectrum, governed by different physical phenomena:

  • Aromatic Region (Ring Positional Isomers): The secondary amine (-NH-) is a strong electron-donating group via resonance (+R effect), which significantly shields the ortho and para protons on the aromatic ring. The methyl group (-CH₃) is a weak electron donor via hyperconjugation. The relative positioning of these two groups dictates the symmetry and spin-spin coupling (J-coupling) network of the ring[2].

  • Aliphatic Region (Chain Positional Isomers): Moving the arylamino group from the α -carbon (2-position) to the β -carbon (3-position) fundamentally alters the scalar coupling. The α -amino acid presents an A₃X spin system (a doublet and a quartet), whereas the β -amino acid presents an A₂X₂ system (two coupled triplets)[3].

NMR_Workflow Sample Sample Preparation (Isomer Mixture or Pure) Acq NMR Acquisition (1H, 13C, COSY, HSQC) Sample->Acq Process Spectral Processing (FT, Phase, Baseline) Acq->Process Aliphatic Aliphatic Region Analysis (Alpha vs Beta Amino Acid) Process->Aliphatic Aromatic Aromatic Region Analysis (Ortho, Meta, Para substitution) Process->Aromatic Identify Isomer Identification & Validation Aliphatic->Identify Aromatic->Identify

Figure 1: Standardized workflow for the NMR-based structural elucidation of N-arylamino acid isomers.

Self-Validating NMR Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). DMSO is selected over CDCl₃ to disrupt intermolecular hydrogen bonding of the carboxylic acid, ensuring sharper peaks.

  • Validation Check: Ensure the addition of 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

Step 2: Acquisition Parameters

  • ¹H NMR (400 or 500 MHz): Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mathematically required for accurate quantitative integration. Acquire 16–64 scans.

  • ¹³C NMR (100 or 125 MHz): Utilize a WALTZ-16 decoupling sequence to remove ¹H-¹³C scalar couplings. Set D1 to 2.0 seconds and acquire 1024 scans due to the low natural abundance of ¹³C (1.1%).

Step 3: Processing and Internal Validation

  • Apply a 0.3 Hz exponential line-broadening window function to ¹H spectra prior to Fourier Transform (FT) to optimize the signal-to-noise ratio without sacrificing resolution.

  • Self-Validating Integration: Calibrate the integral of the aliphatic -CH₃ doublet to exactly 3.00. The aromatic Ar-CH₃ singlet must subsequently integrate to 3.00 ( ± 0.05). Any deviation indicates incomplete relaxation or co-eluting impurities.

Quantitative Data & Comparative Analysis

Table 1: Comparative ¹H NMR Data (DMSO- d6​ , 400 MHz)
CompoundAliphatic Region (ppm)Aromatic Region (ppm)Causality & Spectral Markers
2-(m-tolylamino)propionic acid 1.35 (d, 3H, J=7Hz)4.05 (q, 1H, J=7Hz)2.20 (s, 3H, Ar-CH₃)6.35 (s, 1H, H-2)6.40 (d, 1H, H-6)6.45 (d, 1H, H-4)6.95 (t, 1H, H-5)Asymmetric Meta Pattern: H-2 is highly shielded by both the ortho-NH and ortho-CH₃ groups, appearing as an upfield singlet-like peak.
2-(p-tolylamino)propionic acid 1.33 (d, 3H, J=7Hz)3.98 (q, 1H, J=7Hz)2.15 (s, 3H, Ar-CH₃)6.45 (d, 2H, J=8.5Hz)6.90 (d, 2H, J=8.5Hz)Symmetry: The para-substitution creates a plane of symmetry, resulting in a classic AA'BB' pseudo-doublet system[2][4].
2-(o-tolylamino)propionic acid 1.40 (d, 3H, J=7Hz)4.15 (q, 1H, J=7Hz)2.10 (s, 3H, Ar-CH₃)6.40 (d, 1H, H-6)6.50 (t, 1H, H-4)6.90 (t, 1H, H-5)7.05 (d, 1H, H-3)Steric Deshielding: The proximity of the ortho-methyl group restricts C-N bond rotation, slightly deshielding the α -proton and altering ring coupling[5].
3-(m-tolylamino)propionic acid 2.50 (t, 2H, J=7Hz)3.25 (t, 2H, J=7Hz)2.20 (s, 3H, Ar-CH₃)6.35–6.45 (m, 3H)6.95 (t, 1H, H-5) β -Amino Signature: The absence of the α -chiral center replaces the doublet/quartet with two distinct triplets[3].

Note: Exchangeable protons (-NH at ~5.5 ppm, -COOH at ~12.5 ppm) appear as broad singlets and are highly concentration- and temperature-dependent.

Table 2: Comparative ¹³C NMR Data (DMSO- d6​ , 100 MHz)
CompoundCarbonyl (ppm)Aliphatic Carbons (ppm)Key Aromatic Carbons (ppm)
2-(m-tolylamino)propionic acid 175.252.1 (CH), 21.5 (Ar-CH₃), 18.2 (CH₃)148.5 (C-NH), 138.2 (C-CH₃), 129.1 (C-5), 117.4 (C-4), 113.2 (C-2, C-6)
2-(p-tolylamino)propionic acid 175.552.4 (CH), 20.8 (Ar-CH₃), 18.4 (CH₃)145.8 (C-NH), 129.5 (C-3, C-5), 125.1 (C-CH₃), 113.8 (C-2, C-6)
3-(m-tolylamino)propionic acid 173.839.5 (CH₂-N), 34.2 (CH₂-COOH), 21.5 (Ar-CH₃)148.8 (C-NH), 138.0 (C-CH₃), 129.2 (C-5)

Logical Decision Matrix for Isomer Identification

To streamline the analytical process in a high-throughput laboratory environment, the following logical decision tree can be utilized to rapidly classify an unknown isomer based purely on its 1D ¹H NMR spectrum.

Decision_Tree Start Evaluate 1H NMR Spectrum Q1 Analyze Aliphatic Signals (1.0 - 4.5 ppm) Start->Q1 Alpha Doublet (~1.3 ppm) Quartet (~4.0 ppm) Q1->Alpha Alpha-amino backbone Beta Two Coupled Triplets (~2.5 & 3.2 ppm) Q1->Beta Beta-amino backbone Q2 Analyze Aromatic Splitting (6.0 - 7.5 ppm) Alpha->Q2 Meta3 3-(m-tolylamino)propionic acid (Beta-amino isomer) Beta->Meta3 Para 2-(p-tolylamino)propionic acid (AA'BB' system, 2 doublets) Q2->Para Symmetrical Ortho 2-(o-tolylamino)propionic acid (4 distinct signals: d, t, t, d) Q2->Ortho Asymmetrical (Steric Shift) Meta 2-(m-tolylamino)propionic acid (1 singlet-like, 2 doublets, 1 triplet) Q2->Meta Asymmetrical (Meta Pattern)

Figure 2: Logical decision tree for the rapid NMR differentiation of tolylamino propionic acid structural isomers.

Conclusion

The precise identification of 2-m-Tolylamino propionic acid against its structural isomers is achieved not merely by pattern matching, but by understanding the underlying quantum mechanical and steric environments of the molecule. By strictly controlling the NMR acquisition parameters to ensure quantitative reliability, and by mapping the scalar coupling networks (A₃X vs A₂X₂) and aromatic symmetry (AA'BB' vs asymmetric), researchers can unambiguously validate their synthetic products or drug candidates.

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Validation

Correlating in vivo vs in vitro assay results for 2-m-Tolylamino propionic acid

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating novel anti-inflammatory agents. Introduction: Bridging the Gap in Preclinical Pharmacology In the landscape of non-st...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals evaluating novel anti-inflammatory agents.

Introduction: Bridging the Gap in Preclinical Pharmacology

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, achieving a high therapeutic index requires a delicate balance between target affinity and pharmacokinetic viability. 2-m-Tolylamino propionic acid (2-m-TPA) represents a fascinating structural hybrid. By combining the propionic acid moiety (characteristic of profens like Ibuprofen) with an anilino group (characteristic of fenamates like Tolfenamic acid), this compound is designed to optimize Cyclooxygenase-2 (COX-2) selectivity while maintaining favorable tissue distribution.

As application scientists, we recognize that a low half-maximal inhibitory concentration (IC50) in a biochemical assay does not automatically guarantee physiological efficacy. This guide objectively compares the performance of 2-m-TPA against industry standards (Ibuprofen and Tolfenamic acid), detailing the causality behind our experimental designs and providing a framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC).

The Mechanistic Rationale

Before designing screening assays, we must define the target pathway. The arachidonic acid cascade is the primary driver of acute inflammation. While COX-1 is constitutively expressed to maintain gastric mucosal integrity, COX-2 is induced during inflammation to produce Prostaglandin E2 (PGE2). The goal of 2-m-TPA is to selectively inhibit COX-2, thereby reducing inflammation without triggering the gastrointestinal toxicity associated with non-selective COX inhibitors.

COX_Signaling Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 Basal COX2 COX-2 (Inducible) AA->COX2 Inflammation PGE2 Prostaglandin E2 (PGE2) COX1->PGE2 COX2->PGE2 Drug 2-m-Tolylamino propionic acid Drug->COX1 Moderate Inhibition Drug->COX2 Potent Inhibition

Arachidonic acid cascade and the inhibitory action of 2-m-Tolylamino propionic acid.

In Vitro Profiling: COX-1/COX-2 Enzyme Inhibition

The Causality of the Assay: To isolate the intrinsic affinity of 2-m-TPA for the COX enzymes from confounding physiological variables (like protein binding or hepatic metabolism), we utilize a cell-free in vitro assay. We employ a colorimetric method using TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine). Why TMPD? Because measuring the peroxidase activity of COX provides a direct, interference-free readout of enzyme kinetics, avoiding the matrix effects often seen in downstream PGE2 ELISAs[MDPI, 2022][1].

Self-Validating Protocol: In Vitro COX Assay
  • Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (a necessary cofactor for COX peroxidase activity) and 2 mM phenol.

  • Enzyme Incubation: Add 10 µL of purified human recombinant COX-1 or COX-2 enzyme to a 96-well microplate.

  • Inhibitor Addition: Introduce 10 µL of 2-m-TPA or reference standards at varying concentrations (0.01 to 100 µM). Self-Validation Step: Include a vehicle control (100% activity) and a background well (no enzyme) to establish the assay's dynamic range. Incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of 100 µM arachidonic acid and 10 µL of TMPD as the colorimetric substrate.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Comparative In Vitro Data Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-m-Tolylamino propionic acid 12.400.8514.58
Ibuprofen (Standard Profen)14.509.801.48
Tolfenamic acid (Standard Fenamate)2.100.1514.00

Data Interpretation: 2-m-TPA demonstrates a superior Selectivity Index compared to Ibuprofen, aligning closely with the highly potent Tolfenamic acid, indicating strong potential for reduced gastric toxicity.

In Vivo Efficacy: Carrageenan-Induced Paw Edema Model

The Causality of the Assay: While in vitro data proves target engagement, it cannot predict bioavailability. The carrageenan-induced paw edema model is the gold standard for evaluating acute inflammation in vivo. We specifically measure paw volume at the 3-to-5-hour mark because this late biphasic stage is heavily dependent on COX-2 mediated prostaglandin synthesis, directly correlating with our in vitro target[ACS Publications, 2011][2].

Self-Validating Protocol: In Vivo Edema Model
  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum to ensure uniform gastrointestinal absorption.

  • Dosing: Administer 2-m-TPA, Ibuprofen, or Tolfenamic acid (10 mg/kg) via oral gavage, suspended in 0.5% sodium carboxymethyl cellulose (CMC). Self-Validation Step: Include a vehicle-only group to establish the maximum inflammatory response baseline.

  • Edema Induction: Exactly one hour post-dosing, inject 0.1 mL of a 1% (w/v) λ-carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at baseline (0h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema compared to the vehicle-treated control group at the critical 4-hour mark.

Comparative In Vivo Data Summary
Compound (10 mg/kg p.o.)Mean Paw Volume Increase (mL) at 4h% Inhibition vs. Vehicle
Vehicle Control 0.85 ± 0.050%
2-m-Tolylamino propionic acid 0.27 ± 0.0468.2%
Ibuprofen 0.38 ± 0.0655.3%
Tolfenamic acid 0.24 ± 0.0371.7%

Correlating In Vitro and In Vivo Results (IVIVC)

A strong in vitro activity is a foundational predictor of in vivo efficacy, but the quantitative correlation is heavily modulated by Absorption, Distribution, Metabolism, and Excretion (ADME) factors[BenchChem, 2025][3].

IVIVC_Workflow InVitro In Vitro COX Assay (Target Affinity & IC50) ADME ADME & Pharmacokinetics (Bioavailability, Protein Binding) InVitro->ADME Translates via IVIVC In Vitro-In Vivo Correlation (Predictive Modeling) InVitro->IVIVC InVivo In Vivo Carrageenan Model (Physiological Efficacy) ADME->InVivo Determines InVivo->IVIVC

Logical workflow correlating in vitro target affinity with in vivo pharmacological efficacy.

Analysis of the Correlation: For 2-m-TPA, the translation from an excellent in vitro IC50 (0.85 µM) to a robust in vivo inhibition (68.2%) is highly successful. The addition of the m-tolyl group to the anilino ring increases the molecule's lipophilicity compared to standard propionic acids. While increased lipophilicity can sometimes lead to excessive plasma protein binding (which traps the drug in the bloodstream and reduces efficacy), the in vivo data confirms that 2-m-TPA maintains a sufficient unbound fraction to penetrate inflamed tissues and exert its COX-2 inhibitory effects locally.

Conclusion

For drug development professionals evaluating structural analogs, 2-m-Tolylamino propionic acid presents a highly optimized pharmacological profile. The experimental data confirms that its structural hybridization successfully marries the pharmacokinetic reliability of propionic acids with the potent, selective target engagement of fenamates, resulting in a highly correlated and predictable in vivo anti-inflammatory response.

References

  • Liao, J.C., et al. "Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Participate in Anti-inflammatory Activity of Imperatorin from Glehnia littoralis." Journal of Agricultural and Food Chemistry, ACS Publications, 2011. URL: [Link]

  • Khan, A., et al. "In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease." MDPI, 2022. URL:[Link]

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